

Methyl 3-bromo-4-formylbenzoate: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-bromo-4-formylbenzoate*

Cat. No.: *B582041*

[Get Quote](#)

Introduction

Methyl 3-bromo-4-formylbenzoate is a valuable and versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of complex molecules. Its structure, featuring a bromine atom, an aldehyde, and a methyl ester on a benzene ring, allows for sequential and site-selective modifications, making it an ideal starting point for the construction of novel therapeutic agents. This application note provides an overview of its utility, along with detailed protocols for key chemical transformations, including reductive amination and difluoromethylation, which are crucial in the development of kinase inhibitors and other targeted therapies.

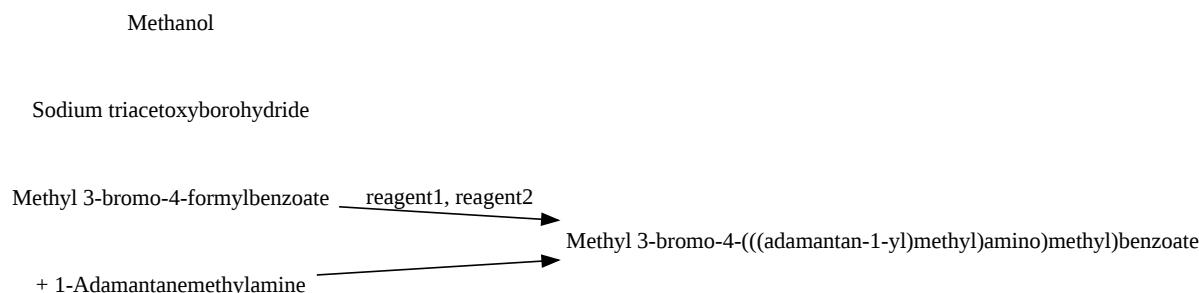
Chemical Structure and Properties

Property	Value
IUPAC Name	Methyl 3-bromo-4-formylbenzoate
CAS Number	90484-53-0 [1]
Molecular Formula	C ₉ H ₇ BrO ₃ [1]
Molecular Weight	243.05 g/mol [1]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in dichloromethane (DCM), methanol, and other common organic solvents

Applications in Medicinal Chemistry

The strategic placement of the bromo, formyl, and methyl ester functional groups on the aromatic ring makes **Methyl 3-bromo-4-formylbenzoate** a highly sought-after precursor for the synthesis of various pharmacologically active compounds.

- Kinase Inhibitors: The aldehyde functionality is a key handle for introducing amine-containing fragments through reductive amination, a common strategy in the synthesis of kinase inhibitors. The resulting secondary or tertiary amines can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The aromatic scaffold can be further elaborated via cross-coupling reactions at the bromine position to access diverse chemical space.
- HDAC6 Inhibitors: As demonstrated in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors, the aldehyde group can be readily converted into an aminomethyl group, which serves as a linker to connect to other pharmacophoric elements.[\[2\]](#)
- DDRs Inhibitors: This precursor is also utilized in the synthesis of Discoidin Domain Receptor (DDR) inhibitors, where the formyl group can be transformed into other functionalities, such as a difluoromethyl group, to modulate the electronic properties and metabolic stability of the final compound.
- GPCR Modulators and Heterocyclic Scaffolds: The multiple reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in G-protein coupled receptor (GPCR) modulators and other drug classes.


Experimental Protocols

The following protocols are examples of key transformations that can be performed with **Methyl 3-bromo-4-formylbenzoate**.

Protocol 1: Reductive Amination for the Synthesis of an HDAC6 Inhibitor Intermediate

This protocol details the reductive amination of **Methyl 3-bromo-4-formylbenzoate** with 1-adamantanemethylamine, a key step in the synthesis of novel HDAC6 inhibitors.[2]

Reaction Scheme:

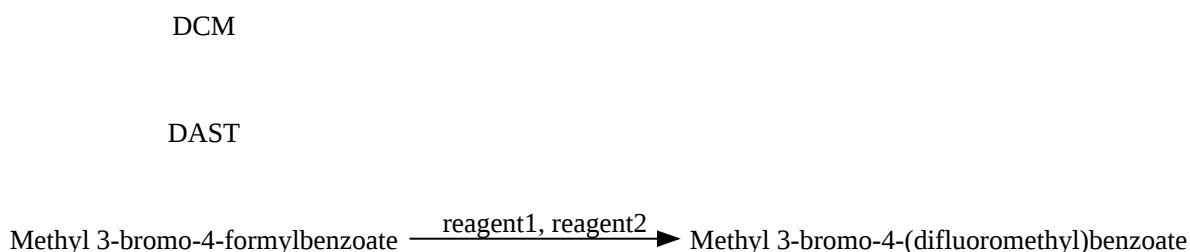
[Click to download full resolution via product page](#)

A reductive amination reaction scheme.

Materials:

Reagent	CAS Number	Molecular Weight	Quantity	Moles (mmol)	Equivalents
Methyl 3-bromo-4-formylbenzoate	90484-53-0	243.05	100 mg	0.412	1.0
1-Adamantane methylamine	3254-35-5	165.28	100 mg	0.606	1.5
Sodium triacetoxyborohydride	56553-60-7	211.94	150 mg	0.708	1.7
Methanol	67-56-1	32.04	2 mL	-	-
Ethyl acetate	141-78-6	88.11	As needed	-	-
Water	7732-18-5	18.02	As needed	-	-

Procedure:


- In a round-bottom flask, dissolve **Methyl 3-bromo-4-formylbenzoate** (100 mg, 0.412 mmol) in methanol (2 mL).
- To this solution, add 1-adamanemethylamine (100 mg, 0.606 mmol).
- Stir the mixture at room temperature for 2 hours to facilitate imine formation.
- Add sodium triacetoxyborohydride (150 mg, 0.708 mmol) to the reaction mixture in portions.
- Continue stirring at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Once the reaction is complete, concentrate the mixture in vacuo.
- Partition the residue between ethyl acetate and water.

- Extract the aqueous layer two more times with ethyl acetate.
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography on silica gel.

Protocol 2: Difluoromethylation of the Formyl Group

This protocol describes the conversion of the aldehyde functionality in **Methyl 3-bromo-4-formylbenzoate** to a difluoromethyl group, a common bioisosteric replacement for a hydroxyl or thiol group, which can improve metabolic stability and binding affinity.

Reaction Scheme:

[Click to download full resolution via product page](#)

A difluoromethylation reaction scheme.

Materials:

Reagent	CAS Number	Molecular Weight	Quantity	Moles (mmol)	Equivalents
Methyl 3-bromo-4-formylbenzoate	90484-53-0	243.05	5 g	20.57	1.0
Diethylamino sulfur trifluoride (DAST)	38078-09-0	161.19	4.08 mL	30.9	1.5
Dichloromethane (DCM), anhydrous	75-09-2	84.93	103 mL	-	-
Saturated Sodium Bicarbonate (NaHCO ₃) solution	-	-	As needed	-	-

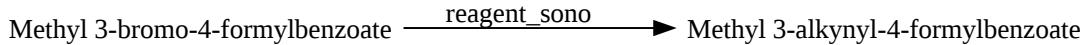
Procedure:

- Dissolve **Methyl 3-bromo-4-formylbenzoate** (5 g, 20.57 mmol) in anhydrous dichloromethane (103 mL) in a flask under an inert atmosphere.
- Cool the solution to 0°C using an ice bath.
- Slowly add diethylaminosulfur trifluoride (DAST) (4.08 mL, 30.9 mmol) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
- Extract the mixture with DCM three times.

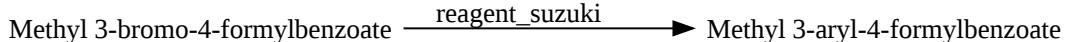
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The product can be used in the next step without further purification or purified by column chromatography.

Potential Future Reactions

While specific literature examples for the following reactions with **Methyl 3-bromo-4-formylbenzoate** are not yet prevalent, its structure is highly amenable to these standard and powerful transformations in medicinal chemistry. The following diagrams illustrate the potential for Suzuki-Miyaura, Sonogashira, and Wittig reactions.


Wittig Reaction

Ph₃P=CHR


Sonogashira Coupling

R-C≡CH
Pd/Cu catalyst, Base

Suzuki-Miyaura Coupling

R-B(OH)₂
Pd catalyst, Base

[Click to download full resolution via product page](#)

Potential synthetic transformations.

Conclusion

Methyl 3-bromo-4-formylbenzoate is a key intermediate that provides medicinal chemists with a flexible platform for the synthesis of diverse and complex molecular architectures. The ability to perform selective transformations on its three distinct functional groups allows for the systematic exploration of structure-activity relationships, which is fundamental to the drug discovery process. The protocols provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 42872-74-2 | 3-Bromo-4-methylbenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. WO2018191360A1 - Hdac6 inhibitors and imaging agents - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 3-bromo-4-formylbenzoate: A Versatile Precursor in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582041#methyl-3-bromo-4-formylbenzoate-as-a-precursor-for-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com